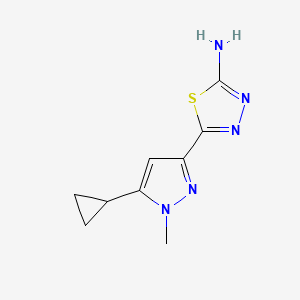
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has garnered significant attention in the scientific community. This compound is a pyrazole derivative that possesses a unique chemical structure that makes it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that it interacts with specific receptors in the body, leading to various physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammation-related diseases.
Biochemical and Physiological Effects:
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are responsible for the development of inflammation-related diseases. It has also been found to possess antioxidant properties, which can protect the body from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments are its well-established synthesis method, its unique chemical structure, and its potential use in the development of new drugs. However, the limitations of using this compound in lab experiments are its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the research on 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One direction is the further investigation of its mechanism of action and its potential use in the treatment of inflammation-related diseases. Another direction is the exploration of its potential use in the development of new drugs for the treatment of various diseases. Additionally, the toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has significant potential for scientific research. Its well-established synthesis method, unique chemical structure, and various pharmacological properties make it an ideal candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with isopropyl alcohol and 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The synthesis method is well-established and has been optimized for maximum yield.
Applications De Recherche Scientifique
The unique chemical structure of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it an ideal candidate for scientific research. This compound has been extensively studied for its potential use in the development of new drugs. It has been found to possess various pharmacological properties that make it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-bromo-3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-6(2)16-4-8-7(10)3-15(14-8)5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFPZGFOMQRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)
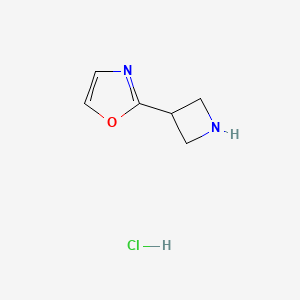
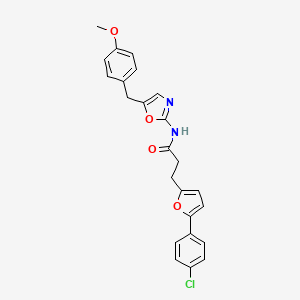
![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
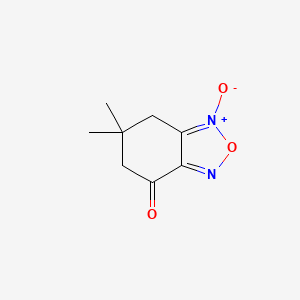
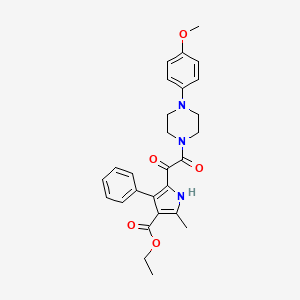

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

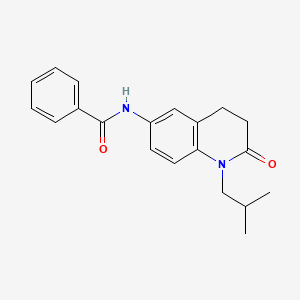

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)
